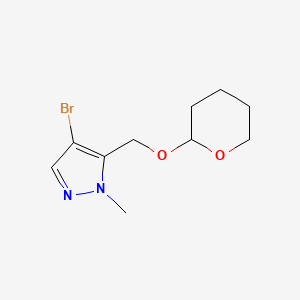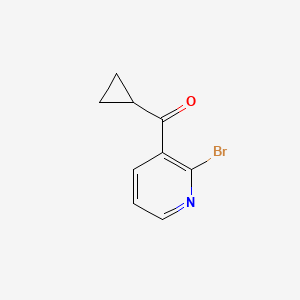
(2-Bromo-3-pyridinyl)cyclopropylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-3-pyridinyl)cyclopropylmethanone is an organic compound that features a bromine atom attached to a pyridine ring, which is further connected to a cyclopropylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-pyridinyl)cyclopropylmethanone typically involves the bromination of a pyridine derivative followed by the introduction of a cyclopropylmethanone group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the pyridine ring. This is followed by a cyclopropanation reaction to attach the cyclopropylmethanone group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-3-pyridinyl)cyclopropylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
(2-Bromo-3-pyridinyl)cyclopropylmethanone has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-3-pyridinyl)cyclopropylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylmethanone group can participate in various chemical interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(2-Bromo-3-fluoro-2-pyridinyl)cyclopropylmethanone: Similar structure with a fluorine atom instead of a hydrogen atom.
(2-Bromo-4-methylpyridine): Similar pyridine derivative with a methyl group.
Uniqueness: (2-Bromo-3-pyridinyl)cyclopropylmethanone is unique due to the presence of both the bromine atom and the cyclopropylmethanone group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
(2-bromopyridin-3-yl)-cyclopropylmethanone |
InChI |
InChI=1S/C9H8BrNO/c10-9-7(2-1-5-11-9)8(12)6-3-4-6/h1-2,5-6H,3-4H2 |
InChI Key |
XJHZROMEGJRYAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=C(N=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13919205.png)


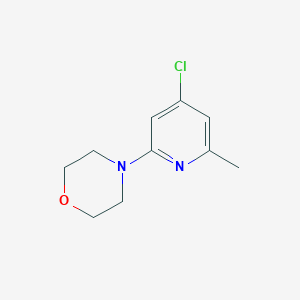
![2-fluoro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B13919224.png)
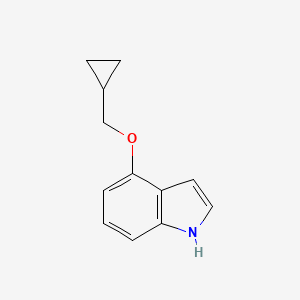
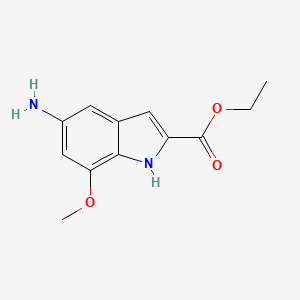
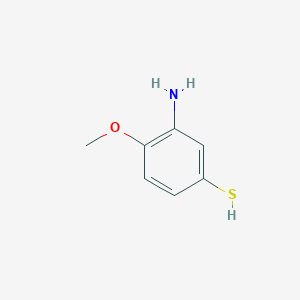
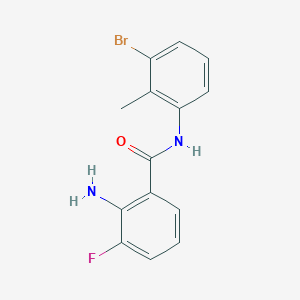
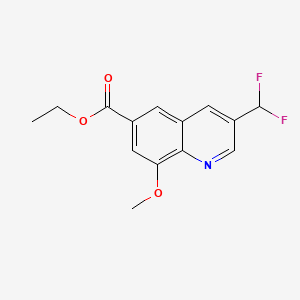
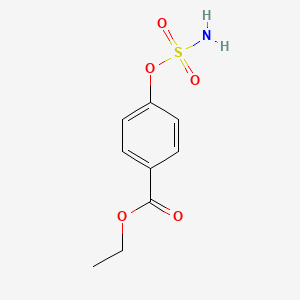
![tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13919247.png)

